![molecular formula C20H21N3O3S B2773395 乙酸3-氰基-2-(3-苯基丙酰氨基)-5,7-二氢-4H-噻吩[2,3-c]吡啉-6-羧酸酯 CAS No. 864927-12-8](/img/structure/B2773395.png)

乙酸3-氰基-2-(3-苯基丙酰氨基)-5,7-二氢-4H-噻吩[2,3-c]吡啉-6-羧酸酯

描述

Synthesis Analysis

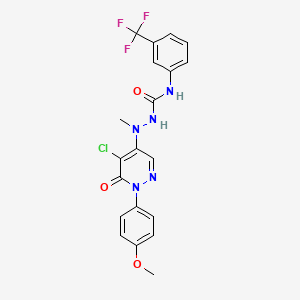

The synthesis of this compound involves a one-pot three-component reaction. Cyanoacetohydrazide, activated nitrile substrates (such as malononitrile, ethyl cyanoacetate, or cyanoacetamide), and aromatic aldehydes react in the presence of piperidine in water or a mixture of water and ethanol. The cascade of reactions includes Knoevenagel condensation, Michael addition, intramolecular cyclization, imine-enamine tautomerization, and oxidative aromatization. The advantages of this procedure include the availability of starting compounds, simple reaction conditions, easy purification, and the use of green solvents .

Molecular Structure Analysis

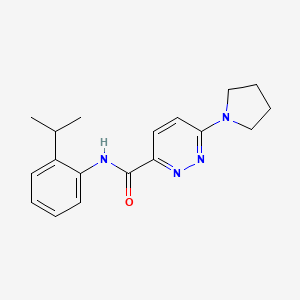

The molecular structure of ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate consists of a thieno[2,3-c]pyridine core with a cyano group at position 3 and an ethyl ester group at position 6. The phenylpropanoylamino substituent is attached to position 2. The nitrophenyl group contributes to the overall structure .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization. These reactions lead to the formation of the final product .

Physical And Chemical Properties Analysis

科学研究应用

合成和结构分析

研究重点在于合成和分析与噻吩并[2,3-c]吡啶衍生物相关的结构,突显了它们在药物化学和材料科学中的重要性。例如,研究报告了硫代取代的乙基烟酸衍生物的合成及其环化为相应的噻吩并[2,3-b]吡啶,探索了它们的抗菌活性(Gad-Elkareem、Abdel-fattah 和 Elneairy,2011 年)。另一条研究途径包括简便的膦催化的环化过程,以创建高度官能化的四氢吡啶(Zhu、Lan 和 Kwon,2003 年),展示了相关化合物的化学多功能性和进一步功能改性的潜力。

作用机制

Target of Action

Compounds with similar structures, such as thieno[2,3-c]pyridines, have been reported to be atp-mimetic kinase inhibitors .

Mode of Action

It’s known that thieno[2,3-c]pyridines interact with their targets through hydrogen bond donor-acceptor hinge binder motifs . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

属性

IUPAC Name |

ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-2-26-20(25)23-11-10-15-16(12-21)19(27-17(15)13-23)22-18(24)9-8-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKYVUYVAGBVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2773313.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773320.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)

![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)

![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)